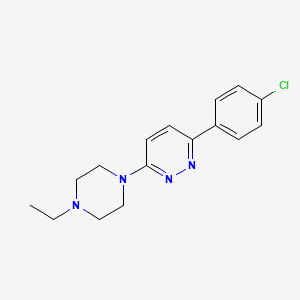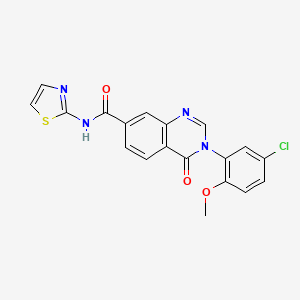![molecular formula C26H31NO7 B12181515 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12181515.png)
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common approach is the Diels-Alder cycloaddition reaction, followed by oxidative aromatization. The starting materials often include substituted salicylaldehydes and α,β-unsaturated carbonyl compounds . The key steps in the synthesis involve:
Diels-Alder Cycloaddition: This step involves the reaction between 3-vinyl-2H-chromenes and methyl propiolate to form a cyclohexadiene intermediate.
Oxidative Aromatization: The cyclohexadiene intermediate is then oxidized to form the final benzo[c]chromene product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[c]chromene core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate
- methyl 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methyl-2-furoate
Uniqueness
What sets 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate apart from similar compounds is its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C26H31NO7 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C26H31NO7/c1-16-21(32-22(28)9-7-6-8-14-27-25(30)34-26(2,3)4)13-12-19-18-11-10-17(31-5)15-20(18)24(29)33-23(16)19/h10-13,15H,6-9,14H2,1-5H3,(H,27,30) |
InChI Key |
RYADRDRTMGRZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12181435.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide](/img/structure/B12181456.png)

![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B12181461.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B12181462.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12181463.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12181465.png)



![8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one](/img/structure/B12181477.png)
![2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12181491.png)

